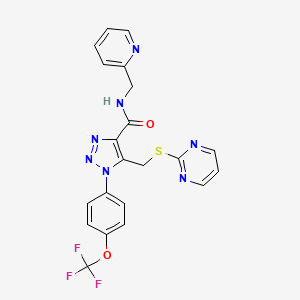
N-(pyridin-2-ylmethyl)-5-((pyrimidin-2-ylthio)methyl)-1-(4-(trifluoromethoxy)phenyl)-1H-1,2,3-triazole-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(pyridin-2-ylmethyl)-5-((pyrimidin-2-ylthio)methyl)-1-(4-(trifluoromethoxy)phenyl)-1H-1,2,3-triazole-4-carboxamide is a complex organic compound that has garnered significant interest in the fields of chemistry and pharmacology This compound is characterized by its unique structure, which includes a pyridine ring, a pyrimidine ring, a trifluoromethoxyphenyl group, and a triazole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(pyridin-2-ylmethyl)-5-((pyrimidin-2-ylthio)methyl)-1-(4-(trifluoromethoxy)phenyl)-1H-1,2,3-triazole-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cycloaddition reaction between an azide and an alkyne.
Introduction of the Pyridine and Pyrimidine Rings: These rings can be introduced through nucleophilic substitution reactions.
Attachment of the Trifluoromethoxyphenyl Group: This step often involves a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions.
化学反应分析
Types of Reactions
N-(pyridin-2-ylmethyl)-5-((pyrimidin-2-ylthio)methyl)-1-(4-(trifluoromethoxy)phenyl)-1H-1,2,3-triazole-4-carboxamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro groups to amines.
Substitution: Nucleophilic and electrophilic substitution reactions can modify the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Catalysts: Palladium on carbon (Pd/C), copper iodide (CuI).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with m-CPBA can yield sulfoxides, while reduction with NaBH4 can produce amines.
科学研究应用
N-(pyridin-2-ylmethyl)-5-((pyrimidin-2-ylthio)methyl)-1-(4-(trifluoromethoxy)phenyl)-1H-1,2,3-triazole-4-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and catalysts.
作用机制
The mechanism of action of N-(pyridin-2-ylmethyl)-5-((pyrimidin-2-ylthio)methyl)-1-(4-(trifluoromethoxy)phenyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain kinases involved in cell signaling pathways, thereby exerting anti-cancer effects.
相似化合物的比较
Similar Compounds
- N-(pyridin-2-ylmethyl)-5-((pyrimidin-2-ylthio)methyl)-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide
- N-(pyridin-2-ylmethyl)-5-((pyrimidin-2-ylthio)methyl)-1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carboxamide
Uniqueness
N-(pyridin-2-ylmethyl)-5-((pyrimidin-2-ylthio)methyl)-1-(4-(trifluoromethoxy)phenyl)-1H-1,2,3-triazole-4-carboxamide is unique due to the presence of the trifluoromethoxy group, which can enhance its lipophilicity and metabolic stability. This structural feature may contribute to its distinct biological activities compared to similar compounds.
属性
CAS 编号 |
1210196-10-3 |
|---|---|
分子式 |
C21H16F3N7O2S |
分子量 |
487.5 g/mol |
IUPAC 名称 |
N-(pyridin-2-ylmethyl)-5-(pyrimidin-2-ylsulfanylmethyl)-1-[4-(trifluoromethoxy)phenyl]triazole-4-carboxamide |
InChI |
InChI=1S/C21H16F3N7O2S/c22-21(23,24)33-16-7-5-15(6-8-16)31-17(13-34-20-26-10-3-11-27-20)18(29-30-31)19(32)28-12-14-4-1-2-9-25-14/h1-11H,12-13H2,(H,28,32) |
InChI 键 |
CBMFPCUWVUKGMV-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=NC(=C1)CNC(=O)C2=C(N(N=N2)C3=CC=C(C=C3)OC(F)(F)F)CSC4=NC=CC=N4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[6-(4-Methoxyphenoxy)-2-phenyl-8-prop-2-enoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl]isoindole-1,3-dione](/img/structure/B14122608.png)
![3-[(fluorosulfonyl)oxy]-4-methoxy-Benzaldehyde](/img/structure/B14122610.png)
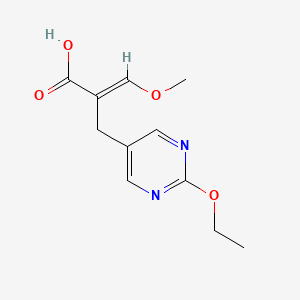
![1-(5-Allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-(3,4-dichlorophenyl)urea](/img/structure/B14122617.png)
![N-(3-cyanophenyl)-2-(3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B14122622.png)
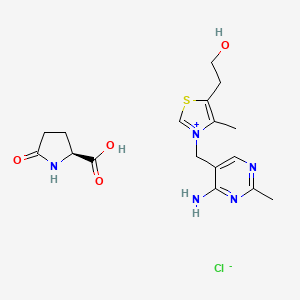
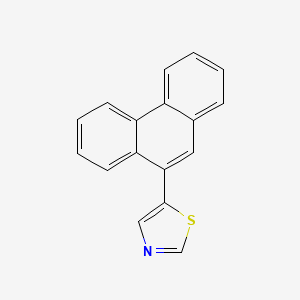
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-5-methyl-2,4-dioxo-3-(p-tolyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B14122639.png)
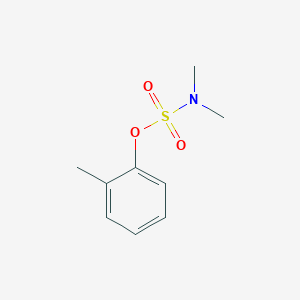
![(E)-1-isopropyl-N-(3-(2-methoxyethyl)-5,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)-1H-pyrazole-5-carboxamide](/img/structure/B14122656.png)
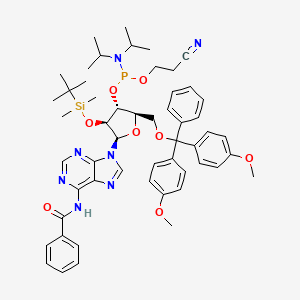
![[6-(7-Oxabicyclo[4.1.0]heptan-3-ylmethoxy)-6-oxohexyl] 7-oxabicyclo[4.1.0]heptane-3-carboxylate](/img/structure/B14122670.png)
![N-[(thiophen-2-yl)methyl]pyrazin-2-amine](/img/structure/B14122685.png)
![N-(2,4-dimethylphenyl)-2-[3-[(4-fluorophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]acetamide](/img/structure/B14122689.png)
